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(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B13197499
M. Wt: 112.13 g/mol
InChI Key: CABHXTNYNGUYFF-BYPYZUCNSA-N
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Description

(1S)-1-(1H-Pyrazol-3-yl)ethan-1-ol ( 1344956-30-4) is a chiral chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . It features a pyrazole heterocycle, a privileged scaffold in medicinal and organic chemistry known for its versatile applications in research . The specific (S)-configuration at the chiral center defines the three-dimensional structure of the molecule, which can be critical for its interaction with biological targets and is a key point of interest for researchers investigating structure-activity relationships (SAR). The pyrazole ring system is recognized as a significant pharmacophore, with pyrazole-containing analogs demonstrating a broad spectrum of pharmacological activities in scientific literature. These activities include, but are not limited to, cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory effects . The substitution patterns on the pyrazole core, such as the chiral hydroxyethyl group in this compound, are often explored to optimize interactions with therapeutic targets like enzymes and receptors, which can influence the efficacy and potency of the resulting analogs . As a building block, this chiral pyrazole alcohol can serve as a key synthetic intermediate for the design and development of novel compounds in drug discovery and other life science research areas. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers can leverage its unique structure to advance studies in synthetic chemistry and the investigation of bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B13197499 (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(1S)-1-(1H-pyrazol-5-yl)ethanol

InChI

InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1

InChI Key

CABHXTNYNGUYFF-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CC=NN1)O

Canonical SMILES

CC(C1=CC=NN1)O

Origin of Product

United States

The Expanding Role of Pyrazole Derivatives in Chemical Science

Pyrazole (B372694) and its derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are cornerstones of modern medicinal chemistry and materials science. wisdomlib.orgroyal-chem.comglobalresearchonline.net Their versatile nature stems from a stable aromatic ring that can be readily functionalized, allowing for the creation of a vast library of compounds with diverse properties. researchgate.netresearchgate.net

Historically, pyrazole derivatives have been integral to the development of a wide range of pharmaceuticals. nih.gov Well-known drugs, including the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting the scaffold's ability to interact with biological targets. royal-chem.comnih.gov The applications of pyrazoles extend beyond medicine into agriculture, where they are used as herbicides and fungicides, and into materials science for the development of conductive polymers and dyes. royal-chem.comglobalresearchonline.netnih.gov The continued exploration of pyrazole chemistry promises to yield new compounds with significant societal impact. researchgate.net

The Indispensable Nature of Chirality in Small Molecule Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological systems. nih.govveranova.com These mirror-image molecules, known as enantiomers, can exhibit dramatically different biological activities. nih.govlifechemicals.com This is because biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. veranova.comnih.gov

The infamous case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, tragically underscored the critical importance of stereochemistry in drug development. lifechemicals.comrroij.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization and control of stereoisomers in pharmaceutical products. veranova.comnih.gov Modern drug discovery efforts now prioritize the synthesis of single-enantiomer compounds to maximize therapeutic efficacy and minimize potential adverse effects. nih.govveranova.com

A Model Chiral Heterocyclic Alcohol: 1s 1 1h Pyrazol 3 Yl Ethan 1 Ol

Chemoenzymatic and Biocatalytic Approaches to Asymmetric Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral compounds. sciety.orgnih.gov The use of enzymes, either as isolated entities or within whole-cell systems, allows for reactions to occur under mild conditions with high enantioselectivity. nih.gov

The asymmetric reduction of the prochiral ketone, 1-(1H-pyrazol-3-yl)ethanone, is a direct route to obtaining enantiomerically pure this compound. This transformation is often accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity. nih.govalmacgroup.com

For instance, studies have demonstrated the successful bioreduction of various ketones to their corresponding chiral alcohols with high yields and enantiomeric excess. The use of microorganisms like Lactobacillus fermentum has been effective in the asymmetric reduction of similar keto-aromatic compounds, achieving high conversion and enantiomeric excess. nih.govitu.edu.tr The optimization of reaction conditions such as pH, temperature, and incubation time is crucial for maximizing both the conversion rate and the enantiomeric excess of the desired (S)-alcohol. nih.govitu.edu.tr

The table below illustrates the effectiveness of enzyme-mediated reductions for similar substrates, highlighting the potential for high enantioselectivity.

Table 1: Examples of Enzyme-Mediated Asymmetric Reductions

SubstrateBiocatalystProductConversion Rate (%)Enantiomeric Excess (ee, %)
1-(benzo[d] researchgate.netuva.esdioxol-5-yl)ethanoneLactobacillus fermentum P1(S)-1-(1,3-benzodioxal-5-yl)ethanol9999
Ethyl 4-chloroacetoacetateRecombinant E. coli with CpSADHEthyl-(R)-4-chloro-3-hydroxybutanoate9599
Ketone 32Mortierella ramanniana(R)-Alcohol 3110098.9

Data sourced from multiple studies demonstrating the utility of biocatalysts in asymmetric synthesis. nih.govnih.govitu.edu.tr

To improve process efficiency and atom economy, one-pot multienzymatic systems have been developed. researchgate.netsioc-journal.cn These systems can combine several reaction steps in a single vessel, avoiding the need for isolation of intermediates. A common strategy involves the use of a primary dehydrogenase or reductase to catalyze the asymmetric reduction of the ketone, coupled with a secondary enzyme system for cofactor regeneration. almacgroup.com For example, a carbonyl reductase can be paired with a glucose dehydrogenase (GDH) to regenerate the NADPH cofactor, which is consumed during the reduction of the ketone. whiterose.ac.uk

The substrate scope and stereoselectivity of alcohol dehydrogenases (ADHs) and other reductases are key areas of research for the synthesis of specific chiral alcohols. nih.govnih.gov Numerous ADHs from various microbial sources have been screened and characterized for their ability to reduce a wide range of ketones. nih.gov For example, ADHs from Rhodotorula sp. and reductases from Candida parapsilosis have shown effectiveness in producing chiral alcohols. nih.govsioc-journal.cn

The enantioselectivity of these enzymes is often governed by the Prelog rule, which predicts the stereochemical outcome of the reduction. However, anti-Prelog reductases are also known, providing access to the opposite enantiomer. The ongoing discovery and engineering of novel ADHs and reductases continue to expand the toolbox for the synthesis of chiral alcohols like this compound. nih.gov

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis using chiral metal complexes or small organic molecules provides another powerful avenue for the enantioselective synthesis of chiral alcohols. nih.gov

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are highly efficient methods for the enantioselective reduction of prochiral ketones. nih.gov These reactions typically employ chiral transition metal catalysts, often based on ruthenium, rhodium, or iridium, complexed with chiral ligands. rsc.orgrsc.org

For instance, Ru-prolinamide catalytic systems have demonstrated high efficiency in the one-pot synthesis of optically active alcohols, achieving yields up to 95% and enantioselectivities up to 99.9%. nih.govresearchgate.net The choice of the chiral ligand is crucial for achieving high enantioselectivity. nih.gov

The table below summarizes results for the asymmetric transfer hydrogenation of a related ketone, demonstrating the high levels of enantioselectivity that can be achieved.

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

SubstrateCatalyst SystemProductYield (%)Enantiomeric Excess (ee, %)
2-Bromo-1-phenylethanone[RuCl2(p-cymene)]2 / Chiral Prolinamide Ligand(S)-1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-ol9093.9

Data from a study on one-pot synthesis of chiral β-heterosubstituted alcohols. researchgate.net

Organocatalysis has emerged as a complementary approach to metal-based catalysis, utilizing small, chiral organic molecules to catalyze asymmetric transformations. uva.esrsc.orgmetu.edu.tr For the synthesis of chiral pyrazole derivatives, various organocatalytic strategies have been explored, including those employing bifunctional thiourea (B124793) catalysts and N-heterocyclic carbenes (NHCs). rsc.orgrsc.orgresearchgate.net

While direct organocatalytic reduction of 1-(1H-pyrazol-3-yl)ethanone to this compound is less commonly reported, the broader application of organocatalysis in the asymmetric synthesis of pyrazole-containing molecules highlights its potential. metu.edu.trrsc.orgdntb.gov.ua For example, organocatalysts have been successfully used in the asymmetric addition of pyrazolones to various electrophiles, demonstrating their utility in creating chiral centers within pyrazole-containing scaffolds. rsc.org

Classical Chiral Resolution Techniques for this compound

Classical chiral resolution remains a widely practiced method for the separation of enantiomers. This technique relies on the conversion of a racemic mixture into a pair of diastereomers by reaction with a chiral resolving agent. The differing physical properties of these diastereomers, such as solubility, allow for their separation by methods like fractional crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

For the resolution of racemic 1-(1H-pyrazol-3-yl)ethan-1-ol, a common approach involves its reaction with an enantiomerically pure chiral acid to form diastereomeric esters. libretexts.org Chiral acids such as derivatives of tartaric acid, mandelic acid, or camphor-10-sulfonic acid are frequently employed for this purpose. wikipedia.orglibretexts.org

The general process can be outlined as follows: The racemic alcohol is reacted with a chiral resolving agent, for instance, (2R,3R)-O,O'-dibenzoyltartaric acid, in a suitable solvent. This reaction produces two diastereomeric esters: [(1S)-1-(1H-pyrazol-3-yl)ethyl]-(2R,3R)-O,O'-dibenzoyltartrate and [(1R)-1-(1H-pyrazol-3-yl)ethyl]-(2R,3R)-O,O'-dibenzoyltartrate. Due to their different three-dimensional structures, these diastereomers exhibit distinct solubilities, allowing for the selective crystallization of one diastereomer. After separation by filtration, the purified diastereomeric ester is subjected to hydrolysis, typically under basic conditions, to cleave the ester bond and liberate the enantiomerically pure this compound, along with the recoverable chiral resolving agent.

StepDescriptionReagents/ConditionsExpected Outcome
1EsterificationRacemic 1-(1H-pyrazol-3-yl)ethan-1-ol, (2R,3R)-O,O'-dibenzoyltartaric acid, solvent (e.g., ethanol, ethyl acetate)Formation of a mixture of two diastereomeric esters
2Fractional CrystallizationCooling, seeding (optional)Isolation of the less soluble diastereomeric ester as a solid
3HydrolysisIsolated diastereomer, base (e.g., NaOH, KOH), solvent (e.g., methanol (B129727)/water)This compound and the sodium salt of the resolving agent
4IsolationExtraction and purificationPure this compound

Table 1: Illustrative workflow for the classical chiral resolution of 1-(1H-pyrazol-3-yl)ethan-1-ol.

De Novo Pyrazole Core Synthesis with Chiral Induction

An alternative to resolving a racemic mixture is the asymmetric synthesis of the target molecule, where the desired stereochemistry is introduced during the synthetic sequence. A de novo synthesis of the pyrazole core with chiral induction involves constructing the pyrazole ring from acyclic precursors in a manner that controls the stereochemistry of the newly formed chiral center.

One plausible strategy involves the cyclocondensation of a chiral β-dicarbonyl equivalent with hydrazine (B178648). For the synthesis of this compound, this would necessitate a chiral precursor that already contains the (S)-configured hydroxyethyl (B10761427) moiety. A potential starting material could be (S)-4-hydroxy-3-penten-2-one or a derivative thereof. The reaction of this chiral enone with hydrazine hydrate (B1144303) would lead to the formation of the pyrazole ring. The success of this approach hinges on the stereochemical integrity of the chiral center throughout the cyclization and subsequent tautomerization steps.

Another approach involves the use of a chiral auxiliary. rsc.org For instance, a chiral auxiliary could be attached to the hydrazine precursor. The cyclization reaction with an achiral β-dicarbonyl compound, such as acetylacetone, would proceed under the stereodirecting influence of the auxiliary. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched pyrazole derivative.

Precursor 1Precursor 2Key StepChiral Influence
(S)-4-alkoxy-3-penten-2-oneHydrazine hydrateCyclocondensationPre-existing stereocenter in the β-dicarbonyl precursor
AcetylacetoneChiral hydrazone derivativeCyclocondensationChiral auxiliary on the hydrazine component

Table 2: Potential de novo strategies for the asymmetric synthesis of the pyrazole core.

Functionalization of Preformed Pyrazole Rings for Stereospecific Introduction of the Hydroxyethyl Moiety

Perhaps the most direct and widely applicable method for the synthesis of this compound is the stereospecific functionalization of a pre-existing pyrazole ring. This approach typically starts with an achiral pyrazole derivative that is then modified to introduce the chiral hydroxyethyl group.

A highly effective method is the asymmetric reduction of the corresponding ketone, 1-(1H-pyrazol-3-yl)ethan-1-one. This prochiral ketone can be reduced to the chiral secondary alcohol using a variety of chiral reducing agents or catalytic systems. Asymmetric transfer hydrogenation and catalytic hydrogenation are powerful techniques for achieving high enantioselectivity in the reduction of ketones.

Catalytic asymmetric hydrogenation often employs ruthenium or rhodium catalysts complexed with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). pitt.edu The reaction is typically carried out under a hydrogen atmosphere in the presence of a catalytic amount of the chiral complex. The choice of ligand, solvent, and reaction conditions is critical for achieving high yield and enantiomeric excess (e.e.).

Catalyst SystemReducing AgentTypical SolventExpected Enantiomeric Excess (e.e.)
Ru(II)-((S)-BINAP)Cl₂H₂ gasMethanol, Ethanol>95%
Chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst)Borane-dimethyl sulfide (B99878) complexTetrahydrofuran (THF)>90%
Transfer hydrogenation with a chiral Ru(II) complexIsopropanol/Formic acidDichloromethane>95%

Table 3: Representative conditions for the asymmetric reduction of 1-(1H-pyrazol-3-yl)ethan-1-one.

This method is often preferred due to the ready availability of the starting ketone and the high levels of stereocontrol that can be achieved with modern catalytic systems. The reaction is generally clean and proceeds with high conversion, making it an attractive route for the large-scale synthesis of this compound.

X-ray Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. For chiral molecules that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous dispersion allows for the differentiation between the two enantiomers.

The process involves obtaining a suitable single crystal of the enantiopure compound, this compound. This is often achieved by slow evaporation from a suitable solvent system. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined.

To establish the absolute configuration, the Flack parameter is refined during the crystallographic analysis. mdpi.com A value of the Flack parameter close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct with high probability. nih.govlibretexts.org Conversely, a value near one would indicate that the inverted structure is the correct one. This analysis provides definitive proof of the (S)-configuration at the C1 stereocenter.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

The following table represents plausible data that would be obtained from an X-ray crystallographic analysis.

ParameterValue
Chemical FormulaC₅H₈N₂O
Formula Weight112.13 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.85
b (Å)8.21
c (Å)12.54
α, β, γ (°)90, 90, 90
Volume (ų)602.5
Z (molecules/unit cell)4
Density (calculated)1.237 g/cm³
RadiationMo Kα (λ = 0.71073 Å)
Temperature100 K
Flack Parameter0.02(5)

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the stereochemical arrangement of the molecule's chromophores. While X-ray crystallography provides the absolute configuration of a molecule in its solid, crystalline state, CD spectroscopy offers insight into its conformation in solution.

For this compound, the pyrazole ring acts as the primary chromophore. A CD spectrum would be recorded in a suitable solvent, such as methanol or acetonitrile, across a range of UV wavelengths. The observed Cotton effects (positive or negative peaks) can be correlated to the absolute configuration of the stereocenter adjacent to the chromophore.

Typically, the experimental CD spectrum is compared with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for the (S)-enantiomer. A good match between the experimental and calculated spectra provides strong corroborating evidence for the stereochemical assignment made by other methods, such as X-ray crystallography. For a hypothetical analysis, the (S)-enantiomer might be expected to exhibit a specific Cotton effect (e.g., a positive effect around 210-220 nm) corresponding to the π→π* transitions of the pyrazole ring.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

While standard one-dimensional ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR techniques are required for complete assignment and further stereochemical analysis.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals in the molecule by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the methine proton (H1) and the methyl protons (H2), as well as between the two aromatic protons on the pyrazole ring (H4' and H5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be observed from the methyl protons (H2) to both the methine carbon (C1) and the pyrazole carbon (C3').

Interactive Table 2: Hypothetical ¹H and ¹³C NMR Assignments for this compound in CDCl₃

This table presents plausible NMR chemical shift assignments based on the structure.

PositionAtomδ (ppm)Key HMBC Correlations (from ¹H)
1CH4.95C2, C3', C4'
2CH₃1.58C1, C3'
1-OHOH3.50C1
3'C155.0-
4'CH6.30C3', C5'
5'CH7.55C3', C4'
N1'-HNH11.80C3', C5'

NMR spectroscopy is inherently an achiral technique, meaning that enantiomers produce identical spectra. To distinguish between enantiomers, a chiral environment must be introduced. This can be achieved using Chiral Shift Reagents (CSRs), which are typically paramagnetic lanthanide complexes bearing chiral ligands, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). rsc.orgchemistnotes.com

When a CSR is added to a solution of a racemic mixture of 1-(1H-pyrazol-3-yl)ethan-1-ol, the Lewis basic sites of the alcohol (the hydroxyl group and pyrazole nitrogens) coordinate to the Lewis acidic lanthanide ion. slideshare.net This forms transient diastereomeric complexes that have different magnetic environments. As a result, formerly equivalent signals for the two enantiomers become separated in the NMR spectrum (a phenomenon known as enantiomeric resolution). nih.gov

For example, in the ¹H NMR spectrum of the racemate, the single doublet observed for the methyl group would split into two distinct doublets upon addition of the chiral shift reagent. The integration of these two new signals would allow for the determination of the enantiomeric excess (ee) of the sample. When the pure this compound is analyzed under the same conditions, only one of these doublets would be observed, confirming its enantiopurity.

Computational and Theoretical Investigations of 1s 1 1h Pyrazol 3 Yl Ethan 1 Ol

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry and to analyze the electronic properties that govern the molecule's behavior. For (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol, DFT calculations help in understanding the spatial arrangement of atoms and the distribution of electrons.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.orgossila.com These orbitals are critical in defining the chemical reactivity and electronic properties of a molecule. ossila.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter for molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. wikipedia.orgnih.gov

In this compound, the HOMO is typically localized over the electron-rich pyrazole (B372694) ring, while the LUMO is distributed across the molecule. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy relates to its electron affinity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more chemically reactive. nih.gov Theoretical studies on similar pyrazole derivatives have shown that such molecules possess a significant energy gap, indicating good thermodynamic stability. nih.gov

Table 1: Representative Frontier Orbital Energy Parameters for a Pyrazole Derivative

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -2.0 Energy of the Lowest Unoccupied Molecular Orbital

Note: The values are representative and based on DFT calculations for structurally related pyrazole compounds.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites of a molecule. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate charge polarity. walisongo.ac.id

For this compound, an MEP map would reveal:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, which possess lone pairs of electrons. nih.govresearchgate.net

Positive Regions (Blue): These regions have lower electron density and are prone to nucleophilic attack. Such areas are expected around the hydrogen atom of the hydroxyl group and the N-H proton of the pyrazole ring. walisongo.ac.idresearchgate.net

The MEP map provides a clear visual guide to the molecule's reactivity, highlighting the sites most likely to engage in hydrogen bonding and other intermolecular interactions. nih.gov

Conformational analysis involves studying the different three-dimensional arrangements of a molecule that result from rotation around its single bonds. For this compound, rotations can occur around the C-C bond of the ethyl group and the C-O bond of the alcohol. Computational methods are used to calculate the potential energy of various conformers to identify the most stable, lowest-energy structure. researchgate.net This ground-state conformation is crucial as it represents the most populated state of the molecule and is the relevant structure for interpreting spectroscopic data and predicting its binding mode in biological systems.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is instrumental in understanding the potential interactions of a compound within a protein's binding site. nih.gov

In a typical docking simulation for this compound, the molecule would be treated as a flexible ligand and placed into the active site of a target protein. The simulation software then explores various binding poses and scores them based on binding energy, predicting the most stable ligand-receptor complex. ijpbs.com

Key interactions that would be analyzed include:

Hydrogen Bonds: The hydroxyl group (-OH) and the pyrazole N-H group are potent hydrogen bond donors, while the pyrazole nitrogen atoms and the hydroxyl oxygen are hydrogen bond acceptors. These are critical for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The ethyl group and the carbon framework of the pyrazole ring can form van der Waals interactions with nonpolar amino acid residues.

Pi-Interactions: The aromatic pyrazole ring can engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Potential Interactions of this compound in a Hypothetical Protein Binding Site

Interaction Type Molecular Group Involved Potential Interacting Amino Acid Residue
Hydrogen Bond (Donor) Hydroxyl (-OH) Aspartate, Glutamate, Serine
Hydrogen Bond (Donor) Pyrazole (N-H) Aspartate, Glutamate
Hydrogen Bond (Acceptor) Pyrazole Nitrogens, Hydroxyl Oxygen Serine, Threonine, Lysine, Arginine
Hydrophobic Interaction Ethyl Group, Pyrazole Ring Leucine, Valine, Isoleucine, Alanine

Quantitative Structure-Activity Relationship (QSAR) Studies (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their measured activity. In a non-clinical context, this activity could be, for example, the inhibition of a specific enzyme.

A QSAR model for pyrazole derivatives would involve several steps:

Data Set Compilation: A series of pyrazole compounds with varying structural modifications and their corresponding experimentally measured activities are collected.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges from DFT), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to generate an equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Once validated, the QSAR model can be used to predict the activity of new, yet-to-be-synthesized pyrazole derivatives, thereby guiding the design of compounds with enhanced properties.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed step-by-step mechanism of chemical reactions. By applying quantum mechanics methods like DFT, researchers can map the potential energy surface of a reaction, such as the synthesis of this compound.

This process involves:

Identifying Reactants and Products: The starting materials and final products are defined.

Locating Transition States: The high-energy structures that connect reactants, intermediates, and products are located. A transition state represents the energy maximum along the reaction coordinate.

Calculating Energy Barriers: The activation energy (the difference in energy between the reactants and the transition state) is calculated for each step. The step with the highest activation energy is the rate-determining step of the reaction.

Mapping the Reaction Pathway: By connecting the reactants, transition states, intermediates, and products, a complete energy profile of the reaction can be constructed.

This detailed mechanistic insight allows chemists to understand how the reaction proceeds, why certain products are favored, and how reaction conditions (like solvent or catalyst) can influence the outcome.

Mechanistic Aspects of Reactions Involving 1s 1 1h Pyrazol 3 Yl Ethan 1 Ol

Investigation of Oxidation Pathways and Intermediates

The oxidation of (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol to its corresponding ketone, 1-(1H-pyrazol-3-yl)ethanone, is a pivotal transformation. The specific mechanisms and intermediates involved are highly dependent on the chosen oxidant.

Commonly employed oxidation methods for secondary alcohols like this one include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and metal-catalyzed oxidations. In a Swern oxidation, dimethyl sulfoxide (B87167) (DMSO) is activated by an electrophile such as oxalyl chloride. The resulting electrophilic sulfur species reacts with the alcohol to form an alkoxysulfonium salt. A hindered, non-nucleophilic base, like triethylamine, then deprotonates the carbon adjacent to the oxygen, leading to the collapse of the intermediate and formation of the ketone, dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride.

In the case of DMP oxidation, the hypervalent iodine reagent directly reacts with the alcohol. The reaction is thought to proceed through a ligand exchange mechanism, forming an intermediate that subsequently undergoes reductive elimination to yield the ketone, acetic acid, and iodinane.

Metal-catalyzed aerobic oxidations, often employing catalysts based on palladium, ruthenium, or copper, offer a greener alternative. These reactions typically involve the formation of a metal-alkoxide intermediate. The subsequent step is often a β-hydride elimination, where a hydrogen atom from the carbinol carbon is transferred to the metal center, forming a metal-hydride species and releasing the ketone product. The catalytic cycle is completed by the reoxidation of the metal catalyst by an external oxidant, frequently molecular oxygen.

Oxidation MethodKey Intermediate(s)General Mechanistic Steps
Swern OxidationAlkoxysulfonium ylide1. Activation of DMSO. 2. Formation of alkoxysulfonium salt. 3. Base-mediated elimination.
Dess-Martin OxidationHypervalent iodine intermediate1. Ligand exchange with alcohol. 2. Reductive elimination.
Metal-Catalyzed Aerobic OxidationMetal-alkoxide complex1. Formation of metal-alkoxide. 2. β-Hydride elimination. 3. Catalyst reoxidation.

Analysis of Reduction Mechanisms

The reduction of ketones to form chiral alcohols such as this compound is a cornerstone of asymmetric synthesis. The reverse reaction, the reduction of the alcohol itself, is less common but can be achieved under specific conditions, typically proceeding via a two-step process involving activation of the hydroxyl group followed by reduction.

One potential pathway involves converting the alcohol into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a hydride source, like lithium aluminum hydride (LiAlH₄), would proceed via an Sₙ2 mechanism, displacing the leaving group and resulting in the corresponding alkane, 3-ethyl-1H-pyrazole.

Direct reduction of the alcohol is challenging but can be accomplished through radical-mediated deoxygenation, such as the Barton-McCombie reaction. In this process, the alcohol is first converted into a thiocarbonyl derivative, for instance, a xanthate ester. Reaction with a radical initiator, like AIBN, and a radical mediator, typically tributyltin hydride, generates a radical at the carbon bearing the thiocarbonyl group. This radical is then quenched by a hydrogen atom from the hydride source.

Mechanistic Studies of Derivatization Reactions

The hydroxyl group and the pyrazole (B372694) ring of this compound are both amenable to various derivatization reactions, each with its own distinct mechanism.

Esterification: The formation of an ester from the alcohol can be achieved through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, proceeds via protonation of the alcohol's hydroxyl group, making it a better leaving group. The carboxylic acid then attacks the protonated alcohol, followed by deprotonation and elimination of water. Alternatively, reaction with a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a base like pyridine, follows a nucleophilic acyl substitution pathway. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and also to neutralize the acidic byproduct.

Etherification: The Williamson ether synthesis provides a common route to ethers. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This potent nucleophile then undergoes an Sₙ2 reaction with an alkyl halide to form the ether.

N-Alkylation/Acylation of the Pyrazole Ring: The pyrazole ring contains two nitrogen atoms, both of which are potential sites for derivatization. The regioselectivity of these reactions is often influenced by steric hindrance and the electronic nature of the substituent at the 3-position. The N-H proton of the pyrazole is acidic and can be removed by a base, allowing for subsequent alkylation or acylation. The mechanism is analogous to other N-heterocyclic alkylations and acylations.

Derivatization ReactionReagentsKey Mechanistic Feature
Fischer EsterificationCarboxylic Acid, Acid CatalystProtonation of the alcohol
AcylationAcid Chloride/Anhydride, BaseNucleophilic acyl substitution
Williamson Ether SynthesisBase, Alkyl HalideSₙ2 attack by the alkoxide
N-AlkylationBase, Alkyl HalideNucleophilic attack by pyrazole nitrogen

Stereoselectivity Mechanisms in Catalyzed Transformations

The stereochemical outcome of reactions involving this compound, or in its synthesis via asymmetric reduction, is governed by the principles of stereocontrol. In asymmetric transfer hydrogenation of the corresponding ketone, for example, using a chiral catalyst such as a Noyori-type ruthenium complex, the stereoselectivity arises from the formation of diastereomeric transition states.

The catalyst, which contains a chiral ligand, coordinates to the ketone. The substrate can approach the catalyst from two different faces, leading to two diastereomeric transition states. The more stable transition state, which experiences less steric hindrance, will be lower in energy and thus favored, leading to the preferential formation of one enantiomer of the alcohol. The pyrazole nitrogen can play a crucial role in this process by coordinating to the metal center, creating a more rigid and predictable transition state assembly, thereby enhancing stereoselectivity.

Similarly, in kinetic resolutions involving the enantioselective acylation of racemic 1-(1H-pyrazol-3-yl)ethan-1-ol, a chiral catalyst (often an enzyme like a lipase) preferentially acylates one enantiomer at a faster rate. The mechanism involves the formation of an acyl-enzyme intermediate. The two enantiomers of the alcohol will fit differently into the active site of the enzyme. The enantiomer that binds more favorably will react more quickly, allowing for the separation of the faster-reacting enantiomer (as the ester) from the slower-reacting enantiomer (as the unreacted alcohol).

Applications of 1s 1 1h Pyrazol 3 Yl Ethan 1 Ol As a Chiral Building Block and Ligand

Role as a Chiral Intermediate in Complex Molecule Synthesis

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. researchgate.net The enantiopure nature of (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol, possessing a defined stereocenter, makes it an attractive starting material for the construction of more complex chiral molecules. The hydroxyl group and the pyrazole (B372694) ring offer multiple points for chemical modification, allowing for the introduction of further stereocenters and the elaboration of molecular complexity.

While specific examples detailing the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in the reviewed literature, the principles of chiral pool synthesis strongly support its potential in this area. The pyrazole unit itself is a privileged scaffold in medicinal chemistry, found in a variety of drugs. nih.govnih.gov Therefore, incorporating the this compound fragment into a larger molecule can be a strategic approach to imbue it with both chirality and a desirable pharmacophore.

The synthetic utility of chiral pyrazole derivatives is well-established, with various methods available for their preparation and subsequent functionalization. nih.govchim.itnih.gov The transformation of the hydroxyl group in this compound into other functional groups (e.g., halides, amines, ethers) or its use as a handle for coupling reactions would allow for its integration into a wide array of synthetic pathways.

Table 1: Potential Transformations of this compound as a Chiral Intermediate

TransformationReagents/ConditionsResulting Functional GroupPotential Application
OxidationPCC, DMP, SwernKetoneFurther functionalization at the carbonyl group
SubstitutionSOCl₂, PBr₃HalideNucleophilic substitution reactions
EtherificationNaH, R-XEtherModification of steric and electronic properties
EsterificationAcyl chloride, Acid anhydrideEsterProtection or introduction of another functional moiety
Mitsunobu ReactionDEAD, PPh₃, Nu-HInverted stereocenter with nucleophileAccess to diastereomers

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound is highly amenable to being converted into a variety of chiral ligands due to the presence of both a stereogenic center and the nitrogen-containing pyrazole ring, which can coordinate to metal centers.

Pyrazole-containing ligands have been extensively used in coordination chemistry and have shown great potential in metal-catalyzed reactions. researchgate.net The derivatization of this compound can lead to a range of bidentate (N,N or N,O) or even tridentate ligands. For instance, the hydroxyl group can be converted into a phosphine, another heterocyclic ring, or an amine, which can then act as a second coordination site.

The proximity of the chiral center to the coordinating pyrazole nitrogen is a key feature, as it can effectively transfer stereochemical information from the ligand to the catalytic center, thereby inducing enantioselectivity in the catalyzed reaction. While direct applications of ligands derived from this compound are not prominently reported, the success of other chiral pyrazole-based ligands in various asymmetric transformations highlights the potential of this scaffold.

Table 2: Potential Chiral Ligands Derived from this compound and Their Applications

Ligand TypeSynthetic ModificationPotential Metal CatalystPotential Asymmetric Reaction
Chiral Pyrazole-PhosphineConversion of -OH to -PR₂Rh, Ru, Pd, IrHydrogenation, Hydroformylation, Allylic Alkylation
Chiral Pyrazole-OxazolineCyclization with an amino alcoholCu, Pd, ZnCyclopropanation, Diels-Alder, Aldol reactions
Chiral Pyrazole-AmineConversion of -OH to -NR₂Ru, RhTransfer Hydrogenation
Chiral Pyrazole-AlcoholDirect use of the parent compoundTi, V, AlEpoxidation, Michael Addition

The field of organocatalysis has emerged as a powerful tool in asymmetric synthesis, and chiral molecules containing hydrogen-bond donors and acceptors are often effective catalysts. Derivatives of this compound, particularly those incorporating additional functional groups such as amines or amides, have the potential to act as organocatalysts.

For example, the synthesis of chiral pyrazole derivatives bearing amino alcohol moieties has been explored for their application as organocatalysts in reactions like the Henry reaction (nitroaldol reaction). mjcce.org.mk These catalysts can activate the substrates through hydrogen bonding and control the stereochemical outcome of the reaction. The pyrazole ring can act as a hydrogen bond acceptor, while the hydroxyl or a derived amino group can act as a hydrogen bond donor.

Table 3: Potential Organocatalytic Applications of this compound Derivatives

Derivative TypePotential ReactionRole of the Catalyst
Amino-alcohol derivativeAldol Reaction, Michael AdditionActivation of electrophile and nucleophile through hydrogen bonding
Thiourea (B124793) derivativeMichael Addition, Friedel-Crafts AlkylationBifunctional activation via hydrogen bonding
Amide derivativeHenry ReactionLewis base and Brønsted acid activation

Development of Chiral Probes for Chemical Biology Research (non-clinical)

Chiral probes are essential tools in chemical biology for studying and visualizing biological processes with stereochemical specificity. The pyrazole scaffold is present in many biologically active molecules, suggesting that derivatives of this compound could be developed as chiral probes.

By attaching a fluorescent tag or a reactive group to the this compound core, it is possible to create probes that can interact stereoselectively with biological targets such as enzymes or receptors. The inherent chirality of the probe would allow for the differentiation between enantiomeric binding sites or the study of stereospecific biological pathways. While the development of chiral probes from this specific compound is a nascent area, the foundational principles of probe design and the biological relevance of the pyrazole motif provide a strong rationale for future research in this direction.

Emerging Research Directions and Future Outlook for 1s 1 1h Pyrazol 3 Yl Ethan 1 Ol Derivatives

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of pyrazole (B372694) derivatives is undergoing a paradigm shift towards greener and more efficient methodologies. researchgate.net Traditional batch synthesis methods often present challenges related to scalability, safety, and reaction efficiency. mdpi.com In response, researchers are increasingly adopting sustainable practices such as multicomponent reactions (MCRs) and flow chemistry.

MCRs are one-pot reactions that combine three or more reactants to form a product that incorporates most of the atoms of the starting materials, offering advantages like operational simplicity, time and energy savings, and high convergence. longdom.org Numerous studies have demonstrated the utility of MCRs for synthesizing pyrazole derivatives, often in environmentally benign solvents like water or under solvent-free conditions. longdom.orgresearchgate.netresearchgate.net These reactions can be facilitated by a variety of catalysts, including nano-catalysts and biodegradable composites, further enhancing their green credentials. researchgate.netnih.gov For instance, the one-pot, four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) is a common and efficient route to pyranopyrazole derivatives. nih.gov The use of energy-efficient techniques like microwave and ultrasound irradiation has also been shown to accelerate these reactions and improve yields. nih.govrsc.org

Flow chemistry, or continuous-flow synthesis, is another powerful alternative to conventional batch processing. mdpi.com It offers enhanced control over reaction parameters such as temperature and pressure, leading to improved safety, particularly when dealing with hazardous intermediates. mdpi.com The continuous-flow synthesis of pyrazoles has been successfully demonstrated for various synthetic routes, including the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds and 1,3-dipolar cycloadditions. mdpi.com For example, a continuous-flow setup for the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazines achieved good to very good yields (62-82%) with excellent regioselectivity. mdpi.com Another notable application is a four-step continuous flow process for converting anilines into pyrazoles, which avoids the isolation of hazardous intermediates like hydrazine derivatives. mdpi.com This integration of flow chemistry not only enhances the safety and efficiency of pyrazole synthesis but also facilitates easier scale-up for industrial applications. mdpi.comresearchgate.net

Sustainable MethodKey FeaturesExample Application in Pyrazole SynthesisReference
Multicomponent Reactions (MCRs)One-pot synthesis, atom economy, operational simplicity.Four-component synthesis of pyranopyrazoles using aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. longdom.orgnih.gov
Green CatalystsUse of benign catalysts like nano-catalysts, biodegradable composites, and mild organocatalysts.Nano SiO2 catalyzed synthesis of pyranopyrazole derivatives in aqueous medium. researchgate.netnih.gov
Flow ChemistryEnhanced safety, scalability, precise control over reaction parameters.Continuous-flow synthesis of pyrazole-4-carboxylates and conversion of anilines to pyrazoles. mdpi.comresearchgate.net
Ultrasound/Microwave AssistanceReduced reaction times, increased yields.Microwave-assisted synthesis of pyranopyrazoles with an 88% yield in 25 minutes. nih.govrsc.org

Advanced Material Science Applications

The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for applications in material science. mdpi.com The incorporation of a chiral center, as found in derivatives of (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol, opens up possibilities for the development of advanced materials with specific chiroptical properties.

One emerging area is the use of pyrazole derivatives as chiral ligands in asymmetric catalysis. researchgate.net Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. researchgate.net Pyrazole-based ligands can coordinate with metal centers to form chiral catalysts that can direct the stereochemical outcome of a chemical reaction with high enantioselectivity. nih.gov The design of these ligands is often guided by principles of symmetry and modularity, allowing for fine-tuning of their steric and electronic properties to suit specific catalytic processes. nih.gov The development of nonsymmetrical P,N-ligands containing a pyrazole moiety, for example, has led to catalysts that outperform traditional symmetric ligands in various reactions. researchgate.net

Furthermore, pyrazole derivatives with extended conjugation exhibit unique photophysical properties, making them suitable for the development of sensors and organic electronic materials. mdpi.com The ability to detect specific ions is a notable application, where the binding of an ion to the pyrazole-based sensor results in a measurable change in its optical or electronic properties. mdpi.com The introduction of chirality can lead to materials with applications in circularly polarized luminescence (CPL) and chiral recognition. While the field is still developing, the versatility of the pyrazole scaffold suggests significant potential for its derivatives in the creation of novel functional materials. researchgate.netnih.gov

Rational Design of New Chiral Pyrazole Systems

Rational drug design is a cornerstone of modern medicinal chemistry, and the pyrazole scaffold is a well-established "privileged structure" due to its presence in numerous biologically active compounds. frontiersin.orgnih.gov The modification of the pyrazole ring through the substitution, replacement, or removal of functional groups is a key strategy for synthesizing lead compounds with improved efficacy and reduced side effects. frontiersin.org The use of a chiral building block like this compound provides a fixed stereochemical point from which to explore the chemical space and develop new chiral drugs.

The process of rational design often begins with a known active compound or a biological target. For example, starting from a known cannabinoid receptor antagonist, a series of pyrazole derivatives were designed and synthesized to probe the structure-activity relationships (SAR) at the receptor binding site. elsevierpure.comnih.gov These studies identified key structural requirements for potent and selective activity, such as the nature and position of substituents on the pyrazole ring and associated phenyl rings. elsevierpure.comnih.gov Similarly, in the development of inhibitors for enzymes like xanthine (B1682287) oxidase or phosphodiesterase 4 (PDE4), a rational approach involving the design and synthesis of numerous analogues allows for the optimization of inhibitory activity. tmu.edu.twnih.govnih.gov

The stereochemistry of the chiral center plays a decisive role in the biological activity of these compounds, as it dictates the three-dimensional arrangement of functional groups and their interactions with the target protein. acs.org In the development of PDE4 inhibitors, for instance, the asymmetric synthesis of pyrazole derivatives with a nitrogen atom directly bonded to a chiral center was a key focus. nih.gov This highlights the importance of controlling stereochemistry to achieve the desired pharmacological profile. The rational design of new chiral pyrazole systems, therefore, involves a deep understanding of SAR, the stereochemical requirements of the biological target, and the synthetic methods to achieve the desired molecular architecture. frontiersin.orgacs.org

Computational Predictions for Novel Reactivity and Biological Activity

Computational chemistry has become an indispensable tool in the design and discovery of new pyrazole derivatives, offering a cost-effective and efficient way to predict their properties and guide synthetic efforts. eurasianjournals.com A variety of computational methods, including molecular docking, quantum mechanical calculations (like Density Functional Theory - DFT), and molecular dynamics (MD) simulations, are employed to gain insights into the molecular behavior of these compounds. eurasianjournals.comrsc.org

Molecular docking is widely used to predict the binding modes and affinities of pyrazole derivatives to their biological targets, such as enzymes or receptors. eurasianjournals.comnih.gov For instance, in a study targeting carbonic anhydrase isoforms, molecular docking was used to evaluate the binding modes of newly synthesized pyrazole inhibitors, and the results correlated well with their experimentally observed inhibitory activities. nih.gov Similarly, docking studies have been instrumental in identifying potential pyrazole-based inhibitors for targets related to cancer, such as VEGFR, C-RAF, and HDAC. nih.gov These in silico screening approaches allow researchers to prioritize which compounds to synthesize and test, saving significant time and resources. nih.govtandfonline.com

DFT calculations provide detailed information about the electronic structure, stability, and reactivity of molecules. rsc.orgnih.gov By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the reactivity of different pyrazole derivatives. nih.gov For example, a lower HOMO-LUMO energy gap suggests a molecule is more reactive. nih.gov MD simulations complement these static models by providing a dynamic view of the conformational space of pyrazoles and their interactions with biological targets over time, helping to assess the stability of predicted binding modes. eurasianjournals.comnih.gov The integration of these computational techniques, often coupled with predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, provides a powerful platform for the rational design of new pyrazole derivatives with desired reactivity and biological activity. tandfonline.comtandfonline.com

Computational MethodApplication in Pyrazole ResearchPredicted Outcome/InsightReference
Molecular DockingPredicting binding of pyrazole derivatives to biological targets (e.g., enzymes, receptors).Binding affinity (e.g., kcal/mol), binding mode, key interactions with amino acid residues. nih.govnih.gov
Density Functional Theory (DFT)Investigating electronic properties and chemical reactivity.HOMO-LUMO energy gap, charge distribution, reactivity descriptors. rsc.orgnih.gov
Molecular Dynamics (MD) SimulationsAssessing the stability of ligand-protein complexes and conformational flexibility.Interaction stability over time, dynamic behavior in a biological environment. eurasianjournals.comnih.gov
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.Drug-likeness properties (e.g., Lipinski's rule of five), potential for toxicity. tandfonline.comtandfonline.com

Multidisciplinary Research Bridging Synthesis, Theory, and Biology

The development of novel derivatives from this compound exemplifies a highly multidisciplinary research field where progress is driven by the synergy between synthetic chemistry, computational theory, and biology. This integrated approach is crucial for accelerating the discovery of new therapeutic agents and functional materials. nih.gov

The cycle of discovery often begins with a biological need or a target identified through biological research. mdpi.com Computational chemists then use this information to design a library of potential pyrazole derivatives through methods like scaffold decoration and virtual screening. nih.govnih.gov These in silico studies predict which compounds are most likely to be active and have favorable drug-like properties, thus guiding the efforts of synthetic chemists. eurasianjournals.comtandfonline.com

Synthetic chemists then develop efficient and often sustainable methods, such as multicomponent reactions or flow chemistry, to prepare the prioritized compounds. mdpi.comlongdom.org The synthesized compounds are then passed back to biologists for in vitro and sometimes in vivo evaluation to determine their actual biological activity, for example, as enzyme inhibitors or antimicrobial agents. rsc.orgmdpi.comrsc.org

The results of these biological assays provide crucial feedback that is used to refine the computational models and inform the design of the next generation of compounds. mdpi.com This iterative loop of design, synthesis, and testing, where each discipline informs and is informed by the others, is a powerful strategy for optimizing the properties of new molecules. acs.org Studies on pyrazole derivatives as potential anticancer, anti-inflammatory, or antitubercular agents frequently showcase this close collaboration, where SAR studies are rationalized through molecular modeling, and biological findings prompt new synthetic targets. mdpi.comrsc.orgjapsonline.com This convergence of expertise is essential for tackling complex scientific challenges and translating fundamental research into practical applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.